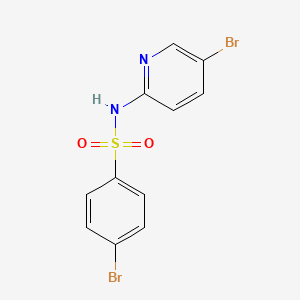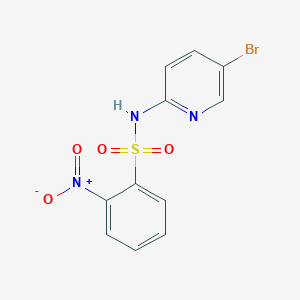
4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide
Overview
Description
4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji family of histone demethylases, which play a crucial role in epigenetic regulation of gene expression. GSK-J4 has been extensively studied for its potential application in various scientific research fields, including cancer research, immunology, and neurobiology.
Mechanism of Action
4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is known to demethylate tri- and di-methylated lysine 27 on histone H3, which is associated with transcriptional activation of target genes. By inhibiting JMJD3, 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide prevents the removal of these methyl groups, leading to transcriptional repression of target genes.
Biochemical and Physiological Effects:
4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system studied. In macrophages, 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide inhibits the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cancer cells, 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide induces cell cycle arrest and apoptosis, leading to growth inhibition. In the central nervous system, 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide has been shown to regulate the differentiation and function of neural stem cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide is its high selectivity for JMJD3, which allows for specific inhibition of its demethylase activity. This specificity makes 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide a valuable tool compound for studying the role of JMJD3 in various biological processes. However, one limitation of 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide is its relatively low potency, which may require the use of higher concentrations to achieve the desired effect. Additionally, the synthesis of 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide is relatively complex and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for research involving 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide. One area of interest is the development of more potent and selective JMJD3 inhibitors, which may have greater therapeutic potential in the treatment of inflammatory diseases and cancer. Another area of interest is the study of the role of JMJD3 in other biological processes, such as development and aging. Finally, the use of 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Scientific Research Applications
4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide has been widely used as a tool compound to study the role of JMJD3 in various biological processes. It has been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting its potential application in the treatment of inflammatory diseases. 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-bromo-N-(5-bromo-2-pyridinyl)benzenesulfonamide has been used to study the role of JMJD3 in the development and function of the central nervous system.
properties
IUPAC Name |
4-bromo-N-(5-bromopyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2S/c12-8-1-4-10(5-2-8)18(16,17)15-11-6-3-9(13)7-14-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGMEUKMHTEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-bromopyridin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285885.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4285899.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-cyclohexylurea](/img/structure/B4285901.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-chloro-4-methylphenyl)urea](/img/structure/B4285908.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4285914.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-propylurea](/img/structure/B4285921.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285938.png)
![methyl 4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B4285946.png)
![3-chloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-6-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B4285956.png)

![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)